molecular formula C22H16N4O B10814278 5-(1-Methyl-1H-pyrazol-4-yl)-3-(3-(pyridin-4-yl)phenyl)furo[3,2-b]pyridine

5-(1-Methyl-1H-pyrazol-4-yl)-3-(3-(pyridin-4-yl)phenyl)furo[3,2-b]pyridine

Cat. No.: B10814278
M. Wt: 352.4 g/mol
InChI Key: HEAGNKNMQVIVMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MU1210, also known as 1-Methyl-4-(9-(3-(pyridin-4-yl)-phenyl)-7-oxa-2-aza-bicyclo[4.3.0]nona-1,3,5,8-tetraen-3-yl)-1H-pyrazole, is a potent and selective inhibitor of cdc-like kinases (cdc2-like kinases) CLK1, CLK2, and CLK4. These kinases are involved in the regulation of RNA splicing through phosphorylation of serine and arginine-rich family of splicing factors .

Preparation Methods

The synthesis of MU1210 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:

  • Formation of the bicyclic core through a series of cyclization reactions.
  • Introduction of the pyrazole ring via condensation reactions.
  • Functionalization of the pyridine and phenyl rings through substitution reactions.

Industrial production methods for MU1210 are not widely documented, but they likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

MU1210 undergoes several types of chemical reactions, including:

    Oxidation: MU1210 can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups on the compound, leading to different reduced forms.

    Substitution: Substitution reactions, particularly on the pyridine and phenyl rings, can introduce new functional groups, altering the compound’s properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

MU1210 has several scientific research applications:

Mechanism of Action

MU1210 exerts its effects by inhibiting the activity of cdc-like kinases CLK1, CLK2, and CLK4. It binds to the back pocket of these kinases, preventing their phosphorylation activity. This inhibition affects the phosphorylation of serine and arginine-rich family of splicing factors, altering RNA splicing and impacting various cellular processes .

Comparison with Similar Compounds

MU1210 is unique in its high selectivity and potency against CLK1, CLK2, and CLK4. Similar compounds include:

    MU140: A negative control compound for MU1210.

    NVP-BHG712: Another kinase inhibitor with different selectivity profiles.

    PP121: A kinase inhibitor with broader activity against multiple kinases.

MU1210 stands out due to its specific binding to the back pocket of CLK kinases, unlike most ATP site-targeting kinase inhibitors .

Properties

Molecular Formula

C22H16N4O

Molecular Weight

352.4 g/mol

IUPAC Name

5-(1-methylpyrazol-4-yl)-3-(3-pyridin-4-ylphenyl)furo[3,2-b]pyridine

InChI

InChI=1S/C22H16N4O/c1-26-13-18(12-24-26)20-5-6-21-22(25-20)19(14-27-21)17-4-2-3-16(11-17)15-7-9-23-10-8-15/h2-14H,1H3

InChI Key

HEAGNKNMQVIVMM-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=NC3=C(C=C2)OC=C3C4=CC=CC(=C4)C5=CC=NC=C5

Origin of Product

United States

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